N-(4-chlorobenzyl)-2-methylpropan-2-amine
Overview
Description
N-(4-chlorobenzyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a 4-chlorobenzyl group attached to a 2-methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-methylpropan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of amine oxides or N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: A precursor in the synthesis of N-(4-chlorobenzyl)-2-methylpropan-2-amine.
2-methylpropan-2-amine: The amine component of the compound.
Benzylamine derivatives:
Uniqueness
This compound is unique due to the presence of both the 4-chlorobenzyl and 2-methylpropan-2-amine moieties, which confer specific chemical and biological properties
Biological Activity
N-(4-chlorobenzyl)-2-methylpropan-2-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a 4-chlorobenzyl group attached to a 2-methylpropan-2-amine backbone. Its molecular formula is with a molecular weight of approximately 201.71 g/mol. The structural features contribute to its unique biological activity, particularly in the modulation of neurotransmitter systems.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment .
- Anticancer Activity : Certain derivatives of this compound have shown potent cytotoxicity with IC50 values in the low micromolar range, indicating their potential effectiveness in cancer treatment .
- Psychoactive Effects : As part of the phenethylamine class, this compound may influence dopaminergic and noradrenergic pathways, suggesting possible applications in treating mood disorders .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including receptors and enzymes involved in neurotransmitter signaling pathways. This interaction may lead to modulation of neurotransmitter release, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive function .
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups.
-
Cytotoxicity Assays :
- In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 5 to 15 µM .
- Neuropharmacological Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds within its class:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methylamphetamine | Methyl group at para position | Stronger stimulant effects |
N,N-Dimethylphenethylamine | Two methyl groups on nitrogen | Higher lipophilicity affecting CNS penetration |
3,4-Methylenedioxymethamphetamine | Methylenedioxy group addition | Known for entactogenic effects |
This compound is unique due to its specific chlorobenzyl substitution, which may influence its binding affinity and selectivity towards certain receptors compared to these similar compounds .
Future Directions
Further research is warranted to explore:
- Detailed Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials : Initiating clinical studies to assess safety and efficacy in humans for potential therapeutic applications.
- Mechanistic Studies : Investigating the molecular pathways involved in its biological activities to identify specific targets for drug development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICVKQRXOJHCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358612 | |
Record name | STK513469 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46234-01-9 | |
Record name | STK513469 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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